[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate
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Overview
Description
[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate is a complex organic compound characterized by multiple hydroxyl groups and sulfonyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate involves multiple steps, typically starting with the preparation of the oxolan and oxan rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale sulfonylation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the sulfonyloxymethyl groups can yield simpler alcohol derivatives.
Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its hydroxyl and sulfonyloxymethyl groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its hydroxyl and sulfonyloxymethyl groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties.
Various sulfonylated compounds: These share the sulfonyloxymethyl functional groups and may exhibit similar reactivity.
Uniqueness
What sets [6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate apart is its combination of multiple hydroxyl and sulfonyloxymethyl groups, which confer unique reactivity and potential for diverse applications.
Properties
CAS No. |
58510-36-4 |
---|---|
Molecular Formula |
C39H52O17S3 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C39H52O17S3/c1-19-10-22(4)34(23(5)11-19)57(45,46)51-16-28-30(40)32(42)33(43)38(54-28)56-39(18-53-59(49,50)36-26(8)14-21(3)15-27(36)9)37(44)31(41)29(55-39)17-52-58(47,48)35-24(6)12-20(2)13-25(35)7/h10-15,28-33,37-38,40-44H,16-18H2,1-9H3 |
InChI Key |
HNFQIEFNUSOSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COS(=O)(=O)C4=C(C=C(C=C4C)C)C)O)O)COS(=O)(=O)C5=C(C=C(C=C5C)C)C)O)O)O)C |
Origin of Product |
United States |
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